Superior Anti-Tubercular Selectivity Index Against Drug-Resistant Clinical Isolates
Spathulenol exhibits a paradoxical increase in potency against drug-resistant Mycobacterium tuberculosis strains compared to the susceptible reference strain, a phenomenon not observed with typical anti-TB agents. In direct head-to-head evaluation, spathulenol demonstrated a MIC of 6.25 µg/mL against MDR, pre-XDR, and XDR clinical isolates, which is exactly twice as potent as its activity against the susceptible H37Rv strain (MIC = 12.5 µg/mL) [1]. Furthermore, the compound displays a favorable therapeutic window with a selective index (SI) of 15.31 against drug-resistant isolates, calculated from its cytotoxic concentration (CC50 = 95.7 µg/mL) on Vero cells [1].
| Evidence Dimension | Antimycobacterial potency and selectivity |
|---|---|
| Target Compound Data | MIC = 6.25 µg/mL (drug-resistant isolates); CC50 = 95.7 µg/mL; SI = 15.31 |
| Comparator Or Baseline | H37Rv susceptible strain: MIC = 12.5 µg/mL |
| Quantified Difference | 2-fold greater potency against drug-resistant strains |
| Conditions | In vitro broth microdilution assay; Vero cell line for cytotoxicity |
Why This Matters
This counter-intuitive potency gain against resistant strains directly addresses the critical clinical need for novel antimycobacterial scaffolds effective against MDR/XDR-TB.
- [1] Luna-Herrera J, et al. In vitro growth inhibition and bactericidal activity of spathulenol against drug-resistant clinical isolates of Mycobacterium tuberculosis. Rev Bras Farmacogn. 2019;29(4):498-503. View Source
